Cas no 874-42-0 (2,4-Dichlorobenzaldehyde)

2,4-Dichlorobenzaldehyde is an aromatic aldehyde used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its key advantages lie in its high purity, which ensures reliable results in downstream reactions, and its stability under standard storage conditions, allowing for long-term preservation.
2,4-Dichlorobenzaldehyde structure
2,4-Dichlorobenzaldehyde structure
商品名:2,4-Dichlorobenzaldehyde
CAS番号:874-42-0
MF:C7H4Cl2O
メガワット:175.012060165405
MDL:MFCD00003305
CID:40146
PubChem ID:13404

2,4-Dichlorobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2,4-Dichlorobenzaldehyde
    • 2,4-DCAD
    • 2.4-Dichlorobenzaldehyde
    • 1,3-Dichloro-4-formylbenzene
    • 2,4-Cl2-benzaldehyde
    • 2,4-Cl2C6H3CHO
    • 2,4-Cl2C6H4CHO
    • 2,4-Cl2PhCHO
    • 2,4-DICHLORBENZALDEHYD
    • 2,4-Dichlorobenzalde
    • 2,4-dichloro-benzaldehyd
    • 2,4-Dichlorobenzaldehyd
    • 2,4-DICHLOROBENZALDEHYDE (2,4-DCBA)
    • 2,4-DICHLOROBENZALDEHYDE FOR SYNTHESIS
    • 2,4-dichlorobenzencarbaldehyde
    • 2,4-dichlorobenzyl aldehyde
    • Benzaldehyde,2,4-dichloro
    • DICHLOROBENZALDEHYDE
    • Benzaldehyde, 2,4-dichloro-
    • 2,4-dichloro benzaldehyde
    • 2,4-dichloro-benzaldehyde
    • YSFBEAASFUWWHU-UHFFFAOYSA-N
    • Z08QL2124R
    • NSC8762
    • DSSTox_CID_2130
    • 2,4-di-chlorobenzaldehyde
    • 2,4 dichloro benzaldehyde
    • DSSTox_RID_76500
    • DSSTox_GSID_22130
    • KSC448O3H
    • 2,4-bis(chloranyl)benzaldehyde
    • 2,4-D
    • 2,4-Dichlorobenzaldehyde (ACI)
    • 2,4-Dichlorophenylcarboxaldehyde
    • NSC 8762
    • o,p-Dichlorobenzaldehyde
    • SCHEMBL95435
    • 874-42-0
    • AI3-16063
    • W-104022
    • NS00019855
    • A842216
    • EN300-18374
    • CS-W017473
    • 2,4-Dichlorobenzaldehyde; 2,4-Dichlorophenylcarboxaldehyde; NSC 8762; o,p-Dichlorobenzaldehyde
    • Q27294829
    • D0330
    • AC-11246
    • DTXSID1022130
    • DB-076953
    • (2,4-dichlorophenyl)formaldehyde
    • DICHLOROBENZALDEHYDE, 2,4-
    • NSC-8762
    • CCRIS 6013
    • Tox21_201217
    • D71088
    • CAS-874-42-0
    • NCGC00091704-01
    • 2,4-Dichlorobenzaldehyde, 99%
    • (2,4-dichloro-phenyl)-methanone
    • AKOS000118972
    • EINECS 212-861-1
    • UNII-Z08QL2124R
    • STK299308
    • Z57127525
    • MFCD00003305
    • DTXCID302130
    • NCGC00258769-01
    • PS-6004
    • NCGC00091704-02
    • F2190-0604
    • CHEMBL1531235
    • AH-034/32850055
    • MDL: MFCD00003305
    • インチ: 1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
    • InChIKey: YSFBEAASFUWWHU-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(Cl)=CC(Cl)=CC=1
    • BRN: 471601

計算された属性

  • せいみつぶんしりょう: 173.96400
  • どういたいしつりょう: 173.96392
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 色と性状: 白色または白色に近い角柱状結晶
  • 密度みつど: 1.3456 (rough estimate)
  • ゆうかいてん: 71.0 to 74.0 deg-C
  • ふってん: 233 °C(lit.)
  • フラッシュポイント: 華氏温度:275°f< br / >摂氏度:135°C< br / >
  • 屈折率: 1.5756 (estimate)
  • すいようせい: <0.1 g/100 mL at 24 ºC
  • PSA: 17.07000
  • LogP: 2.80590
  • ようかいせい: メタノールに可溶性、無水エタノール、エーテルとアセトンは、水に溶けない。
  • かんど: Air Sensitive

2,4-Dichlorobenzaldehyde セキュリティ情報

  • 記号: GHS05
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 3261 8/PG 2
  • WGKドイツ:2
  • 危険カテゴリコード: 34-51/53
  • セキュリティの説明: S26-S36/37/39-S45-S61-S37/39
  • 危険物標識: C N
  • 包装グループ:III
  • TSCA:Yes
  • 危険レベル:8
  • 包装等級:III
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Store at room temperature
  • セキュリティ用語:8

2,4-Dichlorobenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2,4-Dichlorobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18374-100.0g
2,4-dichlorobenzaldehyde
874-42-0 96%
100.0g
$67.0 2023-02-08
TRC
D431845-50g
2,4-Dichlorobenzaldehyde
874-42-0
50g
$ 196.00 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0330-500G
2,4-Dichlorobenzaldehyde
874-42-0 >95.0%(GC)
500g
¥990.00 2024-04-15
Key Organics Ltd
PS-6004-1MG
2,4-Dichlorobenzaldehyde
874-42-0 >95%
1mg
£37.00 2023-09-08
Fluorochem
065130-100g
2,4-Dichlorobenzaldehyde
874-42-0 97%
100g
£48.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806362-2.5kg
2,4-Dichlorobenzaldehyde
874-42-0 98%
2.5kg
1,102.00 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012118-100g
2,4-Dichlorobenzaldehyde
874-42-0 98%
100g
¥109 2024-05-21
Apollo Scientific
OR7968-500g
2,4-Dichlorobenzaldehyde
874-42-0 98%
500g
£104.00 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD66742-100g
2,4-Dichlorobenzaldehyde
874-42-0 98%
100g
¥32.0 2024-04-17
Alichem
A014000086-500mg
2,4-Dichlorobenzaldehyde
874-42-0 97%
500mg
$815.00 2023-08-31

2,4-Dichlorobenzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2,2′-Dipyridylamine ,  Tempo ,  Cuprous iodide Solvents: Acetonitrile ;  4 h, rt
リファレンス
Water tolerant base free Copper (I) catalyst for the selective aerobic oxidation of primary alcohols
Lagerspets, Emi; et al, Molecular Catalysis, 2022, 520,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  Strontium permanganate Solvents: Acetonitrile ;  15 min, reflux
リファレンス
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminium chloride in solution and under solvent-free conditions
Gholizadeh, Mostafa; et al, Turkish Journal of Chemistry, 2008, 32(6), 693-698

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  Strontium permanganate Solvents: Acetonitrile ;  15 min, reflux
リファレンス
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminium chloride in solution and under solvent-free conditions
Gholizadeh, Mostafa; et al, Turkish Journal of Chemistry, 2008, 32(6), 693-698

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid (silica-supported) Solvents: Toluene ;  1 min, reflux
リファレンス
A rapid and efficient procedure for deprotection of 1,1-diacetates catalysed by silica sulfate
Jin, Tong-Shou; et al, Journal of Chemical Research, 2005, (7), 438-439

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, nitrate (1:1) Solvents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, nitrate (1:1) ;  10 h, 70 °C
リファレンス
Using choline nitrate as solvent and oxidant in direct oxidation of organic halides and alcohols to aldehyde and its derivatives
Jafari, Mohammadreza; et al, Journal of Molecular Structure, 2022, 1264,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:… (supported on Dowex 22) Solvents: Water ;  1 h, reflux
リファレンス
Zinc substituted Keggin-type polyoxometalate on Dowex: a green heterogeneous catalyst for oxidation of alcohols in water
Aghayi, Mehdi; et al, Journal of the Iranian Chemical Society, 2020, 17(11), 2895-2900

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Zinc oxide (ZnO) Solvents: Water ;  150 min, 140 - 150 °C; 150 °C → 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
リファレンス
Synthesis of 2,4-dichlorobenzaldehyde
Chen, Zong-hua; et al, Xiandai Nongyao, 2005, 4(4), 12-13

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide ;  3 min, heated
リファレンス
Microwave-assisted oxidation of alcohols with N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromobenzene-1,3-disulfonamide) under solvent-free conditions
Ghorbani-Vaghei, Ramin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(5), 1257-1260

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  1-Butyl-3-methylimidazolium bromide ;  30 min, rt
リファレンス
Mild oxidative deprotection of aromatic hydrazones and semicarbazones with KMnO4 in ionic liquid medium
Safaei-Ghomi, Javad; et al, Organic Preparations and Procedures International, 2011, 43(4), 372-376

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium bromide Catalysts: Tempo Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  30 - 60 min, reflux; reflux → rt
リファレンス
Oxidation of benzyl halides and related compounds to carbonyl compounds using hydrogen peroxide catalysed by TEMPO in water
He, Ying; et al, Journal of Chemical Research, 2013, 37(1), 22-24

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ,  Ethyl acetate ;  20 h, rt
リファレンス
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; et al, New Journal of Chemistry, 2020, 44(39), 16702-16707

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
The Vilsmeier reaction of non-aromatic compounds
Jones, Gurnos; et al, Organic Reactions (Hoboken, 2000, 56,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2010157-74-9 (magnetic core-shell nanoparticle-supported) Solvents: Polyethylene glycol ;  7 h, 80 °C
リファレンス
Efficient and green oxidation of alcohols with tert-butyl hydrogen peroxide catalyzed by a recyclable magnetic core-shell nanoparticle-supported oxo-vanadium ephedrine complex
Rostami, Amin; et al, Comptes Rendus Chimie, 2017, 20(4), 435-439

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Triethylsilane Catalysts: Manganese dichloride Solvents: 1,4-Dioxane ;  4 h, 1 atm, 70 °C
リファレンス
An efficient Mn-catalyzed reductive carbonylation of aryl iodides to aryl aldehydes and their benzimidazole and benzoxazoles
Lakshmi, Parvathi K.; et al, Synthetic Communications, 2022, 52(15), 1628-1634

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 10 h, 120 °C
リファレンス
Chemoselective Oxidative C(CO)-C(methyl) Bond Cleavage of Methyl Ketones to Aldehydes Catalyzed by CuI with Molecular Oxygen
Zhang, Lin; et al, Angewandte Chemie, 2013, 52(43), 11303-11307

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium perchlorate Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ;  10 min, rt
1.2 4 h, rt
リファレンス
Electrochemical alcohols oxidation mediated by N-hydroxyphthalimide on nickel foam surface
Behrouzi, Leila; et al, Scientific Reports, 2020, 10(1),

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Iron oxide (Fe3O4) ,  Sulfuric acid ;  5 min, 60 - 70 °C; 17 min, 60 - 70 °C
リファレンス
Nano Fe3O4/H2SO4 as effective catalytic system for deprotection oxime
Karimkoshteh, Mostafa; et al, Nano Science and Nano Technology: An Indian Journal, 2016, 10(1), 7-12

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Pyridine, 4-ethenyl-, homopolymer, (hydrogen tribromide) Solvents: Dichloromethane ,  Water ;  55 min, rt
リファレンス
Poly(4-vinylpyridinium tribromide) as metal-free and recoverable oxidizing agent for the selective oxidation of alcohols, and oxidative deprotection of trimethylsilyl ethers
Zolfigol, Mohammad Ali; et al, Journal of the Iranian Chemical Society, 2012, 9(1), 13-18

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate Solvents: Toluene ;  3 min, reflux
リファレンス
A rapid and practical method for deprotection of 1,1-diacetates catalyzed by zirconium sulfate tetrahydrate-silica gel
Jin, T.; et al, Journal of Sciences, 2004, 15(2), 139-142

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Strontium permanganate Catalysts: Aluminum chloride ;  1.5 h, 70 °C
リファレンス
Selective oxidative cleavage of benzylic and allylic oximes to their carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under solvent-free conditions
Gholizadeh, M.; et al, Bulletin of the Korean Chemical Society, 2005, 26(11), 1836-1838

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Hexamethyldisiloxane
リファレンス
A convenient synthesis of benzaldehydes by the iron(III) chloride-catalyzed reaction of benzylidene dichlorides with hexamethyldisiloxane
Nakano, Taichi; et al, Nippon Kagaku Kaishi, 1985, (7), 1504-5

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Acetonitrile ;  rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide
Zhao, Guodong; et al, Green Chemistry, 2022, 24(10), 4041-4049

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  rt; 5 min, 100 °C
リファレンス
Novel deprotection method of aryl aldehyde bisulfite adducts with recoverable [BPy]FeCl4 as a new ionic liquid catalyst
Khodaei, M. M.; et al, Journal of the Iranian Chemical Society, 2006, 3(1), 69-72

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Cleavage of ketones with alkalies. I. Chloroacetophenones
Lock, Gunther; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1937, 70, 916-25

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Triphenylphosphine ,  Rhodium trichloride trihydrate Solvents: Dimethylacetamide ;  12 h, 10 bar, 90 °C
リファレンス
Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas
Liu, Zhenghui ; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 645-656

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dimethyl sulfoxide ;  rt; 15 min, heated
リファレンス
Microwave-assisted Kornblum oxidation of organic halides
Xu, Gang; et al, Chinese Chemical Letters, 2007, 18(6), 643-646

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
リファレンス
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; et al, Tetrahedron Letters, 2006, 47(12), 1965-1968

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  Manganese strontium oxide (MnSr2O4) Solvents: Acetonitrile ;  15 min, reflux
リファレンス
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under neat conditions
Gholizadeh, M.; et al, Inorganic Chemistry: An Indian Journal, 2008, 3(3), 231-233

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Water
リファレンス
Synthesis of 2,4-dichlorobenzaldehyde
Fu, Dingyi, Nongyao, 2000, 39(9), 12-17

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  Manganese strontium oxide (MnSr2O4) Solvents: Acetonitrile ;  15 min, reflux
リファレンス
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under neat conditions
Gholizadeh, M.; et al, Inorganic Chemistry: An Indian Journal, 2008, 3(3), 231-233

ごうせいかいろ 31

はんのうじょうけん
1.1 Catalysts: Iron nitrate (Fe(NO3)3) nonahydrate ;  10 min, rt
リファレンス
Selective deprotection of bisulfite addition products by FeCl3.6H2O and Fe(NO3)3.9H2O supported on silica gel under solvent-free conditions
Mohammadpoor-Baltork, Iraj; et al, Letters in Organic Chemistry, 2006, 3(11), 872-876

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Chromium trioxide (supported on sodium hydrogen sulfate) ,  Sulfuric acid, sodium salt, hydrate (chromium support) Solvents: Acetonitrile ;  2 min, rt
リファレンス
Efficient oxidative cleavage of C = N using chromium trioxide supported on NaHSO4.H2O
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2007, (1), 34-39

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Alumina ,  Peroxymonosulfate
リファレンス
Efficient method for selective cleavage of acetals and ketals using peroxymonosulfate on alumina under solvent-free conditions
Subhas Bose, D.; et al, Synthesis, 2000, (1), 67-68

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Pyridine ,  Selenium dioxide ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5
2.1 Reagents: Triisopropylsilane ,  Dipotassium phosphate Catalysts: 3-Isocyanobenzonitrile Solvents: Acetonitrile ,  Water ;  72 h, rt
リファレンス
Isocyanides as Catalytic Electron Acceptors in the Visible Light Promoted Oxidative Formation of Benzyl and Acyl Radicals
Russo, Camilla; et al, Chemistry - A European Journal, 2023, 29(60),

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Tungstate(5-), cobaltatetetracosa-μ-oxotetra-μ4-oxododecaoxododeca-, potassium (… Solvents: Acetonitrile ,  Water ;  18 min, heated
リファレンス
Efficient and selective oxidative decarboxylation of aryl carboxylic acids into the corresponding aldehydes and ketones using K5Co(III)W12O40 as a green oxidant under microwave and conventional heating
Farhadi, S.; et al, Journal of the Iranian Chemical Society, 2011, 8(2), 470-476

ごうせいかいろ 36

はんのうじょうけん
1.1 Solvents: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  10 min, 50 °C
リファレンス
Efficient and convenient procedure for protection of hydroxyl groups to the THP, THF and TMS ethers and oxidation of these ethers to their aldehydes or ketones in [BPy]FeCl4 as a low cost room temperature ionic liquid
Khosropour, Ahmad R.; et al, Zeitschrift fuer Naturforschung, 2006, 61(3), 326-330

ごうせいかいろ 37

はんのうじょうけん
1.1 Reagents: Water Catalysts: Molybdenum oxide (MoO3) ,  Potassium bromate Solvents: Acetonitrile ,  Water ;  2.5 h, reflux
リファレンス
KBrO3/MoO3: an efficient reagent system for the oxidative deprotection of semicarbazones, 1,1-diacetates and acetals
Shirini, Farhad; et al, Chinese Chemical Letters, 2009, 20(5), 514-518

ごうせいかいろ 38

はんのうじょうけん
1.1 Solvents: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  20 min, 50 °C
リファレンス
Efficient and convenient procedure for protection of hydroxyl groups to the THP, THF and TMS ethers and oxidation of these ethers to their aldehydes or ketones in [BPy]FeCl4 as a low cost room temperature ionic liquid
Khosropour, Ahmad R.; et al, Zeitschrift fuer Naturforschung, 2006, 61(3), 326-330

ごうせいかいろ 39

はんのうじょうけん
1.1 Reagents: Sodium bisulfate ,  Iron nitrate (Fe(NO3)3) nonahydrate ;  10 min, 90 °C
リファレンス
Solvent-free oxidation of organic compounds with Fe(NO3)3.9H2O catalyzed by NaHSO4.H2O
Shirini, F.; et al, Journal of the Iranian Chemical Society, 2008, 5(3), 420-424

ごうせいかいろ 40

はんのうじょうけん
1.1 Reagents: Oxygen ,  Mercuric oxide Solvents: Methanol ,  Acetonitrile ;  3 - 6 h, 25 °C
リファレンス
Decarboxylative photooxygenation of arylacetic acids by using mercuric oxide
Habibi, Mohammad H.; et al, Journal of Chemical Research, 2004, (4), 296-297

ごうせいかいろ 41

はんのうじょうけん
1.1 Catalysts: Silica (sulfated) Solvents: Toluene ,  Water ;  2.5 min, reflux
リファレンス
Rapid and efficient procedure for decomposition of 1,1-diacetates catalyzed by silica sulfate
Jin, Tong-Shou; et al, Youji Huaxue, 2006, 26(1), 103-106

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Amadis Chemical Company Limited
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(CAS:874-42-0)2,4-Dichlorobenzaldehyde
注文番号:A1207314
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はかる:2.5kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:46
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:874-42-0)2,4-Dichlorobenzaldehyde
注文番号:2338432
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清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:05
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Suzhou Senfeida Chemical Co., Ltd
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